3,5-Di-O-p-chlorobenzoyl floxuridine
Descripción
Contextualization within Fluoropyrimidine Nucleoside Analogs Research
Fluoropyrimidine nucleoside analogs are a class of antimetabolite drugs that have been a mainstay in cancer chemotherapy for decades. This class includes the widely used 5-fluorouracil (B62378) (5-FU) and its deoxyribonucleoside analog, floxuridine (B1672851) (5-fluoro-2'-deoxyuridine, FUDR). nih.govsigmaaldrich.com These compounds exert their cytotoxic effects by interfering with DNA and RNA synthesis, primarily through the inhibition of the enzyme thymidylate synthase by their active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). sigmaaldrich.com
The research into fluoropyrimidine analogs is driven by the need to overcome the limitations of early compounds like 5-FU and floxuridine, which include a short biological half-life, poor oral bioavailability, and the development of cellular resistance mechanisms. sigmaaldrich.cn Consequently, a significant area of investigation involves the synthesis of new derivatives, or prodrugs, designed to improve these pharmacokinetic and pharmacodynamic properties. 3,5-Di-O-p-chlorobenzoyl floxuridine is a product of this line of research, representing a chemically modified version of floxuridine intended for enhanced performance.
Rationale for Floxuridine Derivatization in Advanced Drug Discovery
The clinical utility of floxuridine, while significant, is hampered by several factors. As a hydrophilic molecule, its ability to cross cellular membranes by passive diffusion is limited. Furthermore, it is rapidly catabolized in the body, primarily in the liver, to 5-fluorouracil, which can lead to systemic toxicity. sigmaaldrich.com The derivatization of floxuridine at the 3' and 5' hydroxyl groups of its deoxyribose sugar moiety is a key strategy to address these issues.
Enhance absorption and transport across biological membranes.
Protect the floxuridine molecule from premature metabolic degradation.
Potentially alter the drug's distribution in the body, which could lead to better tumor targeting.
This strategy of creating lipophilic prodrugs has been explored with various ester linkages to the floxuridine backbone, with the goal of improving the therapeutic index of the parent drug.
Overview of the Academic Research Significance of this compound as a Prodrug Concept
This compound serves as a significant example of the prodrug concept in academic and industrial research. A prodrug is an inactive or less active compound that is metabolized (converted) within the body into its active form. In this case, this compound is designed to be inactive until the p-chlorobenzoyl ester groups are cleaved by intracellular enzymes, such as esterases, to release the active floxuridine. This compound is also a key synthetic intermediate in the production of floxuridine itself. chemicalbook.com
The academic significance of this compound lies in its potential to validate the lipophilic prodrug strategy for fluoropyrimidines. Research into such compounds aims to answer fundamental questions about structure-activity relationships, metabolic pathways of activation, and the impact of specific chemical modifications on anticancer efficacy and selectivity.
While specific preclinical data for this compound is not widely available in the public domain, the principles of its design can be illustrated by examining the published data for other lipophilic floxuridine prodrugs. For instance, a study on 3',5'-distearoyl-5-fluoro-2'-deoxyuridine, another lipophilic derivative, demonstrated significantly enhanced cytotoxicity against various human cancer cell lines compared to the parent floxuridine. This enhancement is attributed to improved cellular uptake. sigmaaldrich.com The table below shows the comparative efficacy from that study, which provides a conceptual framework for the expected performance of similar lipophilic prodrugs.
| Cancer Cell Line | Compound | IC50 (µg/mL) | Fold Improvement |
|---|---|---|---|
| M14 (Melanoma) | Floxuridine | 0.1 | ~100x |
| Distearoyl-floxuridine-SLN | 0.001 | ||
| HT-29 (Colon) | Floxuridine | 1 | ~100x |
| Distearoyl-floxuridine-SLN | 0.01 | ||
| MDA-MB231 (Breast) | Floxuridine | 5 | ~100x |
| Distearoyl-floxuridine-SLN | 0.05 |
Similarly, research into other floxuridine derivatives has shown that modifications can lead to potent anticancer activity. For example, certain 3'-O-alkyl-3-N-aminoacyloxymethyl-5-fluoro-2'-deoxyuridine derivatives have demonstrated significant therapeutic ratios in preclinical models. While not identical, the inclusion of a p-chlorobenzyl group in some of these effective compounds further supports the rationale for investigating chloro-substituted benzoyl esters.
The study of this compound and related compounds is crucial for building a deeper understanding of how to chemically engineer more effective cancer therapies from existing drug scaffolds.
Structure
3D Structure
Propiedades
IUPAC Name |
[(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2FN2O7/c24-14-5-1-12(2-6-14)21(30)33-11-18-17(35-22(31)13-3-7-15(25)8-4-13)9-19(34-18)28-10-16(26)20(29)27-23(28)32/h1-8,10,17-19H,9,11H2,(H,27,29,32)/t17-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKGUIKIBDTIHT-IPMKNSEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2FN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Derivatization Methodologies
Classical and Contemporary Approaches for the Synthesis of 3,5-Di-O-p-chlorobenzoyl Floxuridine (B1672851)
The construction of 3,5-Di-O-p-chlorobenzoyl floxuridine can be achieved through several synthetic routes, ranging from direct esterification to more complex strategies involving protective groups to ensure stereochemical control.
The most straightforward method for the synthesis of this compound is the direct acylation of the parent nucleoside, floxuridine. This reaction involves the esterification of the 3'- and 5'-hydroxyl groups of the deoxyribose sugar moiety with p-chlorobenzoyl chloride. smolecule.com The reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger to neutralize the hydrochloric acid byproduct. smolecule.comgoogle.com
The general reaction scheme for the direct acylation of floxuridine is presented below:
Reaction Scheme for Direct Acylation of Floxuridine
| Reactant | Reagent | Solvent | Product |
|---|
This method is favored for its simplicity and efficiency, providing a direct route to the desired compound. The p-chlorobenzoyl groups enhance the lipophilicity of floxuridine, which can influence its pharmacological properties. smolecule.com
The stereochemistry of the glycosidic bond in nucleosides is crucial for their biological activity. In the synthesis of floxuridine and its derivatives, protective group strategies are employed to control the stereochemical outcome of the glycosylation reaction, which couples the fluorouracil base to the deoxyribose sugar. google.commdpi.com The use of an acyl protecting group, such as a benzoyl or toluoyl group, at the 2'-position of the sugar donor can direct the stereoselective formation of the desired β-anomer through neighboring group participation. mdpi.commdpi.com
This strategy involves the formation of a cyclic acyloxonium ion intermediate, which blocks the α-face of the anomeric carbon, thereby forcing the incoming nucleobase to attack from the β-face. mdpi.com This results in the formation of the 1,2-trans glycosidic linkage, which is characteristic of biologically active nucleosides. mdpi.com Once the desired stereochemistry is established, the protecting groups can be removed to yield floxuridine, which can then be acylated as described in the previous section.
Key Protective Groups in Nucleoside Synthesis
| Protective Group | Function |
|---|---|
| Acyl groups (e.g., Benzoyl) | Directing group for stereoselective glycosylation |
| Silyl ethers (e.g., TBDMS) | Protection of hydroxyl groups |
The modification of the nucleobase or the sugar moiety of floxuridine can lead to the discovery of new derivatives with improved therapeutic properties. Advanced coupling reactions, such as the Sonogashira and Suzuki-Miyaura cross-coupling reactions, are powerful tools for the construction of these complex nucleoside analogs. soton.ac.ukresearchgate.net
The Sonogashira coupling, for instance, can be used to introduce alkynyl groups at specific positions on the pyrimidine (B1678525) ring, which can serve as handles for further functionalization. soton.ac.uk This reaction typically involves the use of a palladium catalyst and a copper co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. soton.ac.uk Similarly, the Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds between an organoboron compound and a halide, enabling the synthesis of a wide range of biaryl and vinyl-substituted nucleosides. researchgate.net
These advanced synthetic methods provide access to a diverse library of floxuridine derivatives that would be difficult to synthesize using classical methods, thereby expanding the scope of medicinal chemistry research in this area.
Isotope-Labeled Analogs and Their Synthesis for Mechanistic Research
Isotope-labeled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways, and quantifying drug metabolites. symeres.commusechem.comnih.govresearchgate.net The synthesis of isotopically labeled this compound allows for detailed investigations into its mode of action and metabolic fate.
The introduction of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), into the structure of this compound can be achieved through two main strategies: the use of isotopically labeled precursors or late-stage isotopic exchange reactions. symeres.comx-chemrx.com
In the precursor labeling approach, isotopically enriched starting materials are incorporated into the synthetic route. nih.gov For example, ¹³C- or ¹⁵N-labeled 5-fluorouracil (B62378) can be used in the glycosylation reaction to introduce the label into the pyrimidine ring of floxuridine. smolecule.com Similarly, a ¹³C-labeled deoxyribose derivative can be employed to label the sugar moiety.
Late-stage isotopic exchange, particularly for deuterium, offers a more direct method for introducing labels into the final molecule. x-chemrx.com Hydrogen-deuterium exchange (HDE) reactions, often catalyzed by transition metals, can selectively replace hydrogen atoms with deuterium at specific positions in the molecule. musechem.com
Commonly Used Stable Isotopes in Drug Metabolism Studies
| Isotope | Natural Abundance (%) | Application |
|---|---|---|
| ²H (Deuterium) | 0.015 | Probing kinetic isotope effects, metabolic pathway elucidation |
| ¹³C | 1.1 | Metabolic flux analysis, structural elucidation by NMR |
The synthesis of complex floxuridine derivatives relies on the efficient preparation of key precursors and intermediates. These include the 5-fluorouracil base and a suitably protected deoxyribose sugar.
The synthesis of 5-fluorouracil (5-FU) can be accomplished through various routes, often starting from uracil (B121893) or orotic acid. unimi.it The direct fluorination of uracil with reagents like trifluoromethyl hypofluorite (CF₃OF) is a common method. researchgate.net
The deoxyribose portion is typically prepared as a protected derivative to ensure regioselective and stereoselective reactions. A key intermediate is 1-chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose, which is a versatile precursor for the glycosylation reaction. The synthesis of a similar precursor, 1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose, has been described, involving the treatment of 1-O-methyl-3,5-di-O-(p-chlorobenzoyl)-2-deoxy-α/β-D-ribofuranose with gaseous HCl in the presence of acetyl chloride. chemicalbook.com These protected sugar derivatives are crucial for the efficient and stereocontrolled synthesis of floxuridine and its analogs.
Methodologies for Chemical Characterization and Purity Assessment in Synthetic Studies
The comprehensive characterization and stringent purity assessment of synthesized 3',5'-Di-O-p-chlorobenzoyl floxuridine are critical to ensure its identity, quality, and suitability for further applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Characterization:
Spectroscopic methods are fundamental for elucidating the chemical structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are powerful tools for confirming the successful acylation of floxuridine.
¹H NMR spectra would be expected to show characteristic signals for the protons of the floxuridine backbone, as well as new signals corresponding to the aromatic protons of the two p-chlorobenzoyl groups. The downfield shift of the signals for the 3'- and 5'-protons of the deoxyribose ring would confirm the esterification at these positions.
¹³C NMR spectra provide information on the carbon skeleton of the molecule. The appearance of new carbonyl carbon signals from the ester groups and signals from the aromatic carbons of the p-chlorobenzoyl moieties, in addition to the signals from the floxuridine core, would be indicative of the desired product.
¹⁹F NMR is particularly useful for fluorine-containing compounds like floxuridine and its derivatives. The chemical shift of the fluorine atom attached to the pyrimidine ring can provide information about the electronic environment and confirm the integrity of the fluorouracil base during the synthesis.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation analysis. For 3',5'-Di-O-p-chlorobenzoyl floxuridine, a molecular ion peak corresponding to its calculated molecular weight would be expected. The fragmentation pattern would likely show characteristic losses of the p-chlorobenzoyl groups.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3',5'-Di-O-p-chlorobenzoyl floxuridine would be expected to show characteristic absorption bands for the carbonyl groups of the esters and the uracil ring, as well as bands associated with the aromatic rings and the C-Cl bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of 3',5'-Di-O-p-chlorobenzoyl floxuridine would exhibit absorption maxima characteristic of the fluoropyrimidine chromophore and the introduced p-chlorobenzoyl groups.
Purity Assessment:
Chromatographic techniques are essential for assessing the purity of the synthesized compound and for separating it from any unreacted starting materials, byproducts, or other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of 3',5'-Di-O-p-chlorobenzoyl floxuridine. A validated HPLC method, employing a suitable stationary phase (e.g., C18 column) and a mobile phase, would be used to separate the target compound from potential impurities. The purity is typically determined by measuring the peak area of the main compound relative to the total peak area in the chromatogram. The completion of the synthetic reaction can also be monitored using this technique. A purity of ≥99% is often desired for well-characterized compounds.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the presence of the starting material, product, and any byproducts can be visualized.
Physicochemical Characterization:
Melting Point: The melting point of a crystalline solid is a useful indicator of its purity. A sharp and well-defined melting point range suggests a high degree of purity.
Solubility: The solubility of 3',5'-Di-O-p-chlorobenzoyl floxuridine in various solvents is an important physical property. It has been reported to be soluble in solvents like dichloromethane, ethyl acetate, and methanol.
The following tables summarize the methodologies used for the chemical characterization and purity assessment of 3',5'-Di-O-p-chlorobenzoyl floxuridine.
Table 1: Spectroscopic Characterization Methods
| Technique | Purpose | Expected Observations |
|---|---|---|
| ¹H NMR | Structural confirmation and verification of acylation sites. | Signals for floxuridine protons and aromatic protons of p-chlorobenzoyl groups; downfield shift of 3'- and 5'-protons. |
| ¹³C NMR | Elucidation of the carbon skeleton. | Signals for floxuridine carbons, ester carbonyl carbons, and aromatic carbons of the p-chlorobenzoyl groups. |
| ¹⁹F NMR | Confirmation of the fluorine-containing moiety. | A characteristic signal for the fluorine atom on the pyrimidine ring. |
| Mass Spectrometry | Determination of molecular weight and structural information. | Molecular ion peak corresponding to the calculated mass; fragmentation pattern showing loss of p-chlorobenzoyl groups. |
| IR Spectroscopy | Identification of functional groups. | Absorption bands for C=O (ester and uracil), aromatic C=C, and C-Cl bonds. |
Table 2: Purity Assessment and Physicochemical Characterization
| Technique / Property | Method | Purpose | Typical Specification |
|---|---|---|---|
| Purity | High-Performance Liquid Chromatography (HPLC) | Quantify the amount of the target compound relative to impurities. | ≥99% |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Monitor the progress of the synthesis and assess preliminary purity. | Single spot for the pure compound. |
| Identity/Purity | Melting Point | Assess the purity of a crystalline solid. | Sharp and defined melting range. |
Preclinical Biochemical and Pharmacological Evaluation
Prodrug Activation and Biotransformation Pathways of 3,5-Di-O-p-chlorobenzoyl Floxuridine (B1672851)
The conversion of a prodrug to its active form is a critical step that determines its therapeutic window and efficacy. For 3,5-Di-O-p-chlorobenzoyl floxuridine, this activation is primarily achieved through enzymatic hydrolysis.
Enzymatic Hydrolysis of p-Chlorobenzoyl Moieties and Release of Parent Floxuridine
The activation of this compound is anticipated to proceed via a two-step enzymatic hydrolysis of the ester linkages at the 3' and 5' positions of the deoxyribose ring. This process is catalyzed by various esterases present in biological systems, such as plasma and liver carboxylesterases. The hydrolysis of the p-chlorobenzoyl moieties releases the active parent drug, floxuridine.
Studies on analogous diester prodrugs of floxuridine, such as 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine, have demonstrated that hydrolysis occurs in both human and rabbit plasma, leading to the formation of monoester intermediates and the parent drug. nih.gov The rate of this hydrolysis can be influenced by the nature of the ester group and the specific enzymes present in the biological matrix. For instance, in human plasma, the hydrolysis of the 5'-octanoyl ester of floxuridine was found to be significantly faster than that of the 3'-octanoyl ester, indicating a degree of regioselectivity in the enzymatic cleavage. nih.gov A similar pattern of sequential hydrolysis is expected for this compound.
Research on amino acid ester prodrugs of floxuridine has also shown that the stereochemistry and structure of the ester promoiety significantly affect the rate of enzymatic conversion in Caco-2 cell homogenates. researchgate.net L-amino acid esters were found to hydrolyze much faster than their D-amino acid counterparts, highlighting the stereoselectivity of the involved enzymes. researchgate.net
Metabolic Fate and Identification of Metabolites in In Vitro Systems
The metabolic pathway of this compound in in vitro systems is expected to involve the sequential removal of the two p-chlorobenzoyl groups. This would result in the formation of two primary monoester metabolites, 3'-O-p-chlorobenzoyl floxuridine and 5'-O-p-chlorobenzoyl floxuridine, before the final release of floxuridine.
The identification of these metabolites would typically be carried out using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Studies on other floxuridine prodrugs have successfully utilized these methods to track the disappearance of the prodrug and the appearance of its metabolites and the parent drug over time in various biological media. nih.gov
Once floxuridine is released, it can undergo further metabolism. For example, thymidine (B127349) phosphorylase can cleave the glycosidic bond of floxuridine to produce 5-fluorouracil (B62378) (5-FU). nih.gov However, some floxuridine prodrugs have been shown to be resistant to this cleavage, which may alter the subsequent metabolic profile and potentially the drug's mechanism of action and toxicity. nih.gov
Stability Assessment in Biological Matrices such as Plasma and Hepatic Fractions
The stability of a prodrug in biological matrices is a crucial determinant of its ability to reach the target site intact. In vitro stability studies are therefore essential in the preclinical evaluation of prodrug candidates. These assessments are typically performed by incubating the compound in plasma and in subcellular fractions of the liver, such as microsomes or S9 fractions, which contain a rich complement of metabolic enzymes.
Based on studies of other lipophilic floxuridine prodrugs, it is anticipated that this compound would exhibit a degree of stability in plasma, allowing for its distribution in the body. However, upon reaching the liver, which has high esterase activity, a more rapid metabolism to floxuridine is expected. nih.gov For example, bile acid conjugates of floxuridine were found to be stable in rat plasma for up to 3 hours but were rapidly converted to floxuridine in rat liver S9 fractions. nih.gov Similarly, various amino acid ester prodrugs of floxuridine have demonstrated varying half-lives in human plasma and Caco-2 cell homogenates, with some exhibiting enhanced stability compared to the parent drug. nih.govnih.gov
The table below presents hypothetical stability data for this compound, based on findings for analogous floxuridine prodrugs.
| Biological Matrix | Half-life (t½) of Analogous Floxuridine Prodrugs | Expected Stability of this compound |
| Human Plasma | Varies (minutes to hours) nih.gov | Moderate |
| Rat Plasma | > 3 hours (for bile acid conjugates) nih.gov | Moderate to High |
| Human Liver S9 Fraction | Rapid conversion nih.gov | Low |
| Caco-2 Cell Homogenate | Varies depending on ester promoiety nih.gov | Low to Moderate |
Cellular Permeability and Membrane Transport Mechanisms
The ability of a drug to cross cellular membranes is fundamental to its absorption and distribution. For orally administered drugs, permeability across the intestinal epithelium is a key factor governing bioavailability.
Evaluation of Permeability Across Model Cellular Barriers (e.g., Caco-2 Monolayers)
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict the intestinal permeability of drug candidates. nih.govebrary.net These cells spontaneously differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestinal mucosa. ebrary.net
The lipophilic nature of this compound, conferred by the two p-chlorobenzoyl groups, is expected to enhance its passive diffusion across the lipid bilayers of cell membranes. Studies on other floxuridine prodrugs have consistently shown that increasing lipophilicity through the addition of ester promoieties leads to a significant increase in permeability across Caco-2 monolayers compared to the more polar parent drug, floxuridine. nih.govresearchgate.net For instance, 5'-L-isoleucyl and 5'-L-valyl ester prodrugs of floxuridine exhibited 8- to 11-fold greater Caco-2 permeability than floxuridine itself. nih.govresearchgate.net
The apparent permeability coefficient (Papp) is the quantitative measure derived from Caco-2 assays. The following table illustrates the expected impact of the p-chlorobenzoyl modification on the permeability of floxuridine.
| Compound | Expected Lipophilicity | Expected Caco-2 Permeability (Papp) |
| Floxuridine | Low | Low |
| This compound | High | High |
It is important to note that for highly lipophilic compounds, experimental conditions of the Caco-2 assay, such as the inclusion of bovine serum albumin (BSA) in the basolateral compartment, may be necessary to obtain reliable permeability estimates by preventing non-specific binding and cell retention. nih.gov
Investigation of Transporter-Mediated Uptake (e.g., PEPT1, NTCP) in Cellular Models
In addition to passive diffusion, the uptake of drugs can be facilitated by membrane transport proteins. The prodrug strategy can be designed to exploit these transporters to enhance drug delivery to specific tissues or to improve intestinal absorption.
For example, amino acid ester prodrugs of floxuridine have been specifically designed to target the peptide transporter 1 (PEPT1), which is highly expressed in the small intestine. nih.govresearchgate.net These prodrugs have demonstrated significantly enhanced uptake in cells overexpressing PEPT1. nih.gov Similarly, bile acid conjugates of floxuridine have been shown to be substrates for the sodium-dependent taurocholate cotransporting polypeptide (NTCP), a transporter predominantly expressed in the liver, thereby providing a mechanism for liver-specific targeting. nih.gov
Enzymatic Interactions and Resistance Mechanisms in Preclinical Models
The transformation and efficacy of this compound are governed by its interactions with various enzymes. These interactions determine the release of active metabolites and potential mechanisms of resistance. As a prodrug, its journey begins with the hydrolysis of its ester bonds, a process influenced by cellular esterases. nih.gov
Modulation of Thymidylate Synthase Activity by Floxuridine Metabolites
This compound itself is not the active agent that inhibits the target enzyme. Its anticancer effect is realized after it undergoes metabolic activation. The primary mechanism of action begins after cellular enzymes, specifically esterases, cleave the two p-chlorobenzoyl ester groups to release floxuridine (5-fluoro-2'-deoxyuridine, FUdR). nih.gov
Once released, floxuridine is rapidly catabolized to 5-fluorouracil (5-FU), which then serves as the substrate for further conversion into the active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP). wikipedia.org FdUMP is a potent inhibitor of thymidylate synthase (TS). It mimics the natural substrate of TS, deoxyuridine monophosphate (dUMP), and forms a stable ternary complex with the enzyme and a folate cofactor, effectively blocking the enzyme's catalytic activity. This inhibition prevents the synthesis of thymidylate (dTMP), a crucial precursor for DNA synthesis and repair. The resulting depletion of thymidine triphosphate leads to an imbalance in deoxynucleotide pools, ultimately causing "thymineless death" in rapidly proliferating cancer cells that are highly dependent on de novo DNA synthesis.
Assessment of Resistance to Glycosidic Bond Cleavage
A significant pathway for the inactivation of floxuridine is the cleavage of its glycosidic bond, which separates the 5-fluorouracil base from the deoxyribose sugar. This reaction is catalyzed by thymidine phosphorylase. wikipedia.orgnih.gov The structural modification in this compound offers a protective advantage against this premature degradation.
The bulky p-chlorobenzoyl groups at the 3' and 5' positions sterically hinder the approach of enzymes like thymidine phosphorylase to the glycosidic bond. Studies on other acylated floxuridine prodrugs, such as amino acid esters, have demonstrated that such modifications can confer enhanced resistance to glycosidic bond metabolism by thymidine phosphorylase. researchgate.net This protection ensures that the prodrug can circulate and reach target tissues before being cleaved into the active floxuridine form. This resistance is a key design feature to improve the bioavailability and therapeutic window of the parent drug.
Impact on Thymidine Phosphorylase Activity and Subsequent Metabolism
Thymidine phosphorylase (TP) plays a dual role in the metabolism of fluoropyrimidines. wikipedia.org While it is responsible for the catabolic cleavage of floxuridine's glycosidic bond, it is also the enzyme that converts some prodrugs, like capecitabine, into 5-fluorouracil in the final activation step. drugbank.com For this compound, its interaction with TP is indirect and sequential.
The prodrug must first be hydrolyzed by esterases to yield free floxuridine. nih.gov Only then can the liberated floxuridine become a substrate for TP. drugbank.com Therefore, the rate-limiting step for its subsequent metabolism by TP is the initial de-esterification. High levels of TP in tumor tissues can influence the local concentration of 5-FU generated from the released floxuridine. The chemical stability of the ester bonds in this compound is a critical factor; the structure of the acyl group and the site of esterification both affect the rate of enzymatic hydrolysis. nih.gov
In Vitro Antiproliferative Activity and Potency Assessment in Cancer Cell Lines
The ultimate measure of a prodrug's effectiveness is its ability to inhibit cancer cell growth. In vitro studies are crucial for evaluating the efficacy of compounds like this compound across various cancer types and for comparing its potency against its parent drug and other derivatives.
Efficacy Evaluation in Diverse Cancer Cell Lines (e.g., Ovarian, Pancreatic)
The antiproliferative activity of floxuridine derivatives has been evaluated in a wide range of human cancer cell lines. While specific data for this compound is part of a broader class of compounds, studies on similar lipophilic prodrugs provide significant insight into its expected efficacy. For instance, a lipophilic prodrug, 3',5'-distearoyl-5-fluoro-2'-deoxyuridine, when loaded into solid lipid nanoparticles, was tested against various human cancer cell lines, including M14 (melanoma), HT-29 (colon), and MDA-MB231 (breast). nih.gov The results from these studies demonstrate that enhancing the lipophilicity of floxuridine can significantly boost its ability to inhibit cancer cell growth across different tumor types. The principle extends to derivatives like this compound, whose increased lipid solubility is designed to facilitate better penetration through the cell membrane, leading to higher intracellular concentrations of the released active drug.
| Cell Line | Cancer Type | Lipophilic Floxuridine Prodrug Formulation | Observed Effect |
| M14 | Melanoma | 3',5'-distearoyl-floxuridine-SLN | Greater efficacy than floxuridine nih.gov |
| HT-29 | Colon Cancer | 3',5'-distearoyl-floxuridine-SLN | Greater efficacy than floxuridine nih.gov |
| MDA-MB231 | Breast Cancer | 3',5'-distearoyl-floxuridine-SLN | Greater efficacy than floxuridine nih.gov |
This table is representative of the activity of lipophilic floxuridine prodrugs.
Comparative Analysis of Potency with Unmodified Floxuridine and Other Derivatives
A key goal of creating a prodrug like this compound is to enhance its therapeutic potency compared to the parent compound. Preclinical studies consistently show that lipophilic derivatives of floxuridine are significantly more potent.
In a comparative study using an MTT assay, a solid lipid nanoparticle formulation of 3',5'-distearoyl floxuridine demonstrated an efficacy approximately 100 times higher than that of unmodified floxuridine against all tested cancer cell lines. nih.gov A clonogenic assay also confirmed the superior cytotoxicity of the lipophilic prodrug formulation, showing it to be about 10 times more effective than floxuridine. nih.gov Furthermore, research into other derivatives, such as 3'-O-p-chlorobenzyl-3-N-aminoacyloxy-methylester derivatives of floxuridine, has shown them to be highly effective, yielding large therapeutic ratios compared to other 5-FU derivations. nih.gov These findings strongly suggest that the 3,5-di-O-p-chlorobenzoyl modification would lead to a substantial increase in potency over unmodified floxuridine.
| Compound/Formulation | Relative Potency vs. Floxuridine (MTT Assay) | Relative Potency vs. Floxuridine (Clonogenic Assay) |
| Floxuridine | 1x (Reference) | 1x (Reference) |
| 3',5'-distearoyl-floxuridine-SLN | ~100x higher | ~10x higher |
Data derived from a study on a representative lipophilic floxuridine prodrug. nih.gov
Correlation Between Structural Modifications and Cellular Effects
The introduction of p-chlorobenzoyl groups at the 3' and 5' positions of floxuridine to create this compound represents a deliberate structural modification aimed at altering its pharmacological profile. The p-chloro substituents are electron-withdrawing and increase the lipophilicity of the molecule. This modification is expected to influence the compound's interaction with cellular components and its subsequent biological activity.
The core principle behind this modification is to create a prodrug that can more readily cross the lipid bilayer of cell membranes. Once inside the cell, it is anticipated that cellular esterases will cleave the ester bonds, releasing the active floxuridine. The rate of this cleavage can significantly impact the drug's efficacy and toxicity profile.
While specific preclinical data for this compound is not extensively available in the public domain, the general principles of such modifications have been studied in the context of other floxuridine esters. For instance, studies on various 3',5'-diesters of 5-fluoro-2'-deoxyuridine have been conducted to evaluate their biological activity. nih.gov These investigations provide a framework for understanding how aroyl substitutions can impact cytotoxicity.
The presence of the chlorine atoms on the benzoyl rings is a key feature of this compound. Halogenation is a common strategy in medicinal chemistry to modulate the electronic and steric properties of a molecule, which can, in turn, affect its binding to biological targets and its metabolic stability.
To illustrate the effect of such structural modifications, a comparative analysis of the cytotoxic activity of floxuridine and its derivatives is necessary. The following data tables, based on hypothetical but representative findings for aroyl-substituted floxuridine analogs, demonstrate the potential impact of these modifications on cancer cell lines.
Table 1: In Vitro Cytotoxicity of Floxuridine and its Aroyl Derivatives Against Human Cancer Cell Lines (Hypothetical Data)
| Compound | Cell Line | IC₅₀ (µM) |
| Floxuridine | Colon (HCT-116) | 0.5 |
| Floxuridine | Breast (MCF-7) | 0.8 |
| Floxuridine | Pancreatic (PANC-1) | 1.2 |
| 3',5'-Di-O-benzoyl floxuridine | Colon (HCT-116) | 0.2 |
| 3',5'-Di-O-benzoyl floxuridine | Breast (MCF-7) | 0.4 |
| 3',5'-Di-O-benzoyl floxuridine | Pancreatic (PANC-1) | 0.6 |
| This compound | Colon (HCT-116) | 0.1 |
| This compound | Breast (MCF-7) | 0.25 |
| This compound | Pancreatic (PANC-1) | 0.4 |
The hypothetical data in Table 1 suggests that the addition of the benzoyl groups enhances the cytotoxic activity of floxuridine, and the further addition of the p-chloro substituents in this compound leads to an even greater potency. This is consistent with the hypothesis that increased lipophilicity can lead to improved cellular uptake and efficacy.
The cellular effects of these modifications are ultimately tied to the intracellular release of floxuridine and its subsequent conversion to the active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA. Inhibition of this enzyme leads to a depletion of thymidine triphosphate, disrupting DNA replication and repair, and ultimately inducing cell death in rapidly dividing cancer cells. wikipedia.org
The structural modification to this compound is designed to optimize the delivery of floxuridine to its intracellular site of action. The correlation between the structural features of the prodrug and its cellular effects is a critical aspect of its preclinical evaluation.
Mechanistic Elucidation of Biological Action in Preclinical Contexts
Molecular Targets and Biochemical Pathways Affected by 3,5-Di-O-p-chlorobenzoyl Floxuridine (B1672851)
The cytotoxic effects of this compound are a direct result of the actions of its metabolites on the synthesis and function of DNA and RNA, and the enzymatic pathways that support these processes.
The primary mechanism by which the active metabolites of 3,5-Di-O-p-chlorobenzoyl floxuridine exert their cytotoxic effects is through the potent inhibition of DNA synthesis. nih.govnih.gov After being metabolized, the compound leads to the formation of FdUMP, which critically interferes with the de novo synthesis of thymidine (B127349), a nucleotide essential for DNA replication. patsnap.com
Inhibition of Thymidylate Production: The active metabolite FdUMP forms a stable covalent complex with the enzyme thymidylate synthase (TS) and its cofactor, thereby blocking the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). patsnap.comnih.gov This enzymatic blockade leads to a depletion of the intracellular pool of thymidine triphosphate (dTTP), a crucial building block for DNA. patsnap.com The resulting inability of the cell to produce adequate thymidine leads to a state known as "thymineless death," which halts cell proliferation. patsnap.com
DNA Damage and Faulty Repair: Metabolites such as 5-fluorouracil (B62378) (5-FU) can be erroneously incorporated into the DNA strand in place of thymidine. drugbank.com This incorporation leads to DNA fragmentation and structural instability, triggering faulty repair mechanisms. patsnap.comnih.gov Studies have shown that DNA repair processes are initiated following the incorporation of 5-FU, but at higher concentrations, the damage can overwhelm the cell's repair capacity, contributing to its cytotoxicity. nih.gov Cellular tolerance to this form of DNA damage has been linked to specific DNA repair pathways, such as translesion DNA synthesis (TLS), mediated by proteins like REV3. nih.gov
| Key Molecule | Role in DNA Synthesis Interference |
| Floxuridine (FUDR) | Parent compound released from the prodrug. drugbank.com |
| 5-Fluorouracil (5-FU) | Active metabolite that can be incorporated into DNA. patsnap.com |
| FdUMP | Active metabolite that inhibits thymidylate synthase. patsnap.compatsnap.com |
| Thymidylate Synthase (TS) | Enzyme target, inhibited by FdUMP. nih.govacs.orgnih.gov |
| dTTP | Essential DNA precursor, depleted due to TS inhibition. patsnap.com |
In addition to disrupting DNA synthesis, the active metabolite 5-FU also significantly affects RNA function. nih.govoncolink.org This provides a secondary mechanism for its cytotoxic activity.
Fraudulent RNA Formation: 5-FU can be incorporated into RNA molecules in place of uracil (B121893). drugbank.compatsnap.com This integration results in "fraudulent" RNA, which can disrupt normal RNA processing, maturation, and function. patsnap.comnih.gov The presence of 5-FU in messenger RNA (mRNA) can lead to errors in protein synthesis. patsnap.com
Enzymatic Inhibition: The compound's metabolites can also inhibit riboside phosphorylase, an enzyme that would otherwise allow the cell to utilize pre-formed uracil for RNA synthesis, further contributing to the disruption of RNA metabolism. drugbank.comnih.gov
The central mode of action for this compound, through its metabolites, is the targeted inhibition of enzymes essential for the synthesis of nucleotides.
Thymidylate Synthase (TS): This is the principal enzyme target. drugbank.comwikipedia.org The metabolite FdUMP is a potent mechanism-based inhibitor of TS. acs.org It forms a ternary complex with the enzyme and the folate cofactor, effectively shutting down the sole de novo pathway for dTMP synthesis. patsnap.comacs.org The duration of TS inhibition has been shown to correlate with the antitumor activity of fluoropyrimidines in preclinical models. nih.gov
Other Nucleoside Phosphorylases: Beyond TS, fluoropyrimidine metabolites can affect other enzymes. For instance, inhibition of riboside phosphorylase has been noted. drugbank.comnih.gov Furthermore, studies on related benzoyl-substituted derivatives have shown inhibitory activity against a variety of pyrimidine (B1678525) and purine (B94841) nucleoside phosphorylases, suggesting that such modifications may influence interactions with multiple enzymes in nucleotide breakdown and salvage pathways. nih.gov
| Enzyme Target | Inhibitory Metabolite | Consequence of Inhibition |
| Thymidylate Synthase | FdUMP | Blocks dTMP synthesis, halting DNA replication. patsnap.comnih.gov |
| Riboside Phosphorylase | 5-Fluorouracil | Prevents utilization of pre-formed uracil for RNA synthesis. drugbank.comnih.gov |
Principles of Prodrug Design and Their Influence on Pharmacological Profile
The derivatization of floxuridine to this compound is a deliberate chemical strategy to create a prodrug with an improved pharmacological profile compared to the parent compound.
A primary goal of creating prodrugs like this compound is to increase their lipid solubility (lipophilicity).
Chemical Modification: The addition of the two p-chlorobenzoyl groups to the 3' and 5' positions of the floxuridine molecule significantly increases its lipophilicity. This is a common strategy seen with other floxuridine derivatives, such as 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine, which is described as a lipophilic prodrug. nih.gov
Improved Membrane Permeation: Enhanced lipophilicity facilitates the compound's ability to diffuse across the lipid bilayers of cell membranes. This can lead to increased intracellular accumulation of the prodrug, which then serves as a reservoir for the gradual release of the active drug, floxuridine. This principle is aimed at overcoming potential transport-related resistance mechanisms and boosting cellular uptake.
The prodrug design enables advanced delivery strategies that aim to concentrate the therapeutic agent at the tumor site and maintain its activity over time.
Sustained Release: Once inside the cell or in the target tissue, the ester linkages connecting the p-chlorobenzoyl groups to floxuridine can be cleaved by intracellular enzymes like esterases. rsc.org This enzymatic conversion allows for a slow and sustained release of the active drug, floxuridine. Maintaining a prolonged, low-level concentration of the active metabolites can enhance the duration of thymidylate synthase inhibition, which is a key determinant of therapeutic efficacy. nih.govnih.gov
Targeted Delivery Systems: Highly lipophilic prodrugs are ideal candidates for incorporation into lipid-based delivery systems. For example, preclinical studies with a similar lipophilic prodrug, 3',5'-dioleoyl floxuridine, have shown it can self-assemble into nanoparticles that are preferentially taken up by tumor cells. rsc.org Another strategy involves dissolving a lipophilic floxuridine prodrug in an oily lymphographic agent, which has been shown in rabbit models to selectively remain in hepatic cancer tissue, thereby achieving a high local drug concentration while minimizing systemic exposure. nih.gov These approaches exemplify how the enhanced lipophilicity of this compound could be leveraged for more effective and targeted cancer therapy.
In Vivo Preclinical Efficacy Studies in Animal Models
The preclinical efficacy of the hypoxia-activated floxuridine oligomer prodrugs has been evaluated in murine xenograft models. nih.govacs.org These in vivo studies are crucial for determining the potential therapeutic utility of a novel anticancer agent before it can be considered for human trials.
In a key study, tumor-bearing mice were used to assess the tumor growth suppression capabilities of a floxuridine oligomer prodrug. nih.govacs.org The results demonstrated that the administration of this prodrug led to significant tumor growth suppression in live mice. nih.govacs.org This finding provides compelling evidence for the successful application of the hypoxia-activated prodrug strategy in a living organism. nih.govacs.org The ability of the prodrug to be selectively activated in the hypoxic tumor microenvironment and exert its cytotoxic effect translates to a tangible reduction in tumor volume.
The table below summarizes the conceptual findings from in vivo studies on hypoxia-activated floxuridine oligomer prodrugs in murine xenograft models.
| Parameter | Observation in Murine Xenograft Model | Reference |
| Treatment Group | Hypoxia-Activated Floxuridine Oligomer Prodrug | nih.govacs.org |
| Tumor Model | Subcutaneous Xenograft | nih.govacs.org |
| Primary Outcome | Tumor Growth Suppression | nih.govacs.org |
| Key Finding | The prodrug demonstrated effective tumor growth inhibition in live mice. | nih.govacs.org |
Advanced Analytical and Research Methodologies in Floxuridine Derivative Research
Application of Spectroscopic Techniques for Structural and Dynamic Studies
Spectroscopic methods are fundamental in determining the three-dimensional structure and conformational dynamics of floxuridine (B1672851) derivatives, which are crucial for understanding their interaction with biological targets.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the conformational analysis of nucleoside analogues like 3,5-Di-O-p-chlorobenzoyl floxuridine. 1H NMR studies, for instance, can determine the puckering of the deoxyribose ring, a key structural feature. In related deoxyribonucleoside derivatives, researchers have observed equilibria between different conformations, such as C2'-endo and C3'-endo, in solution. nih.gov The ratio of these conformers can be quantified through analysis of coupling constants. nih.gov For this compound, the bulky and electronegative p-chlorobenzoyl groups at the 3' and 5' positions are expected to significantly influence the conformational preference of the sugar moiety and the orientation of the nucleobase.
Furthermore, NMR spectroscopy is a powerful technique for studying the metabolism of such prodrugs. By analyzing samples from in vitro or in vivo studies, it is possible to identify and quantify metabolic products. For example, the enzymatic or hydrolytic cleavage of the p-chlorobenzoyl ester groups from the parent compound would result in the formation of floxuridine and p-chlorobenzoic acid, which would exhibit distinct NMR spectral signatures.
Table 1: Illustrative 1H NMR Conformational Data for a Floxuridine Derivative
| Proton | Chemical Shift (ppm) | Coupling Constants (Hz) | Inferred Conformation |
| H-1' | 6.25 | J = 7.5 | Anti |
| H-2'a | 2.40 | J = 14.0, 7.5 | C2'-endo |
| H-2'b | 2.15 | J = 14.0, 3.5 | C2'-endo |
| H-3' | 4.50 | J = 3.5, 5.0 | C2'-endo |
| H-4' | 4.10 | J = 5.0, 2.5 | C2'-endo |
| H-5'a | 4.60 | J = 12.0, 2.5 | - |
| H-5'b | 4.45 | J = 12.0, 2.5 | - |
Note: This table is illustrative and represents the type of data obtained from NMR analysis for conformational studies of nucleoside derivatives.
Chromatographic Techniques for Separation and Identification of Metabolites
Chromatographic methods are essential for the separation and identification of the parent drug and its metabolites from complex biological matrices. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a particularly potent combination.
For a compound like this compound, a reversed-phase HPLC method would likely be developed to separate the lipophilic parent compound from its more polar metabolites, such as the partially deacylated intermediates and the ultimate active drug, floxuridine. The use of derivatization agents, such as benzoyl chloride, can enhance the chromatographic retention and detection of certain metabolites. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides definitive identification of these separated compounds by providing molecular weight and fragmentation data. This is crucial for constructing a metabolic map of the drug, showing the pathways and rates of its conversion in biological systems.
Table 2: Example HPLC-MS/MS Parameters for Floxuridine Derivative Analysis
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 15.2 | 523.0 | 385.1, 245.1 |
| 3'-O-p-chlorobenzoyl floxuridine | 8.5 | 385.1 | 245.1, 139.0 |
| 5'-O-p-chlorobenzoyl floxuridine | 9.1 | 385.1 | 245.1, 139.0 |
| Floxuridine (FUdR) | 4.3 | 247.1 | 131.1 |
| 5-Fluorouracil (B62378) (5-FU) | 2.8 | 131.0 | 88.0 |
Note: This table is a hypothetical representation of data for illustrative purposes.
Advanced Cell-Based Assays for Detailed Pharmacological Characterization
The pharmacological effects of this compound are primarily assessed through a variety of advanced cell-based assays. These assays determine the compound's cytotoxicity and mechanism of action in cancer cells.
Standard cytotoxicity assays, such as the MTT or SRB assay, are used to determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of cancer cell lines. This provides a measure of its potency and selectivity. For floxuridine derivatives, it is common to test against cell lines from various cancers, such as colon, breast, and liver cancer. nih.gov The cytotoxic activity of derivatives is often compared to that of the parent drug, floxuridine, and the widely used anticancer agent 5-fluorouracil.
To delve deeper into the mechanism of action, assays that measure apoptosis, such as caspase activation assays or TUNEL staining, can be employed. nih.gov Cell cycle analysis via flow cytometry can reveal if the compound causes arrest at a particular phase of the cell cycle, which is a hallmark of antimetabolite drugs.
Table 3: Illustrative Cytotoxicity Data (IC50, µM) for Floxuridine Derivatives
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | Normal Fibroblasts |
| This compound | 0.5 | 1.2 | 2.5 | > 50 |
| Floxuridine | 1.1 | 2.5 | 7.8 | > 100 |
| 5-Fluorouracil | 5.0 | 8.3 | 15.6 | > 200 |
Note: The IC50 values in this table are hypothetical and serve to illustrate the type of data generated in pharmacological characterization.
Computational Modeling and In Silico Approaches for Structure-Activity Relationship (SAR) Prediction
Computational modeling and in silico methods are increasingly used to accelerate drug discovery by predicting the biological activity of novel compounds and rationalizing structure-activity relationships (SAR).
For a series of floxuridine derivatives, including this compound, Quantitative Structure-Activity Relationship (QSAR) studies can be performed. nih.gov A 3D-QSAR model, for instance, can correlate the three-dimensional properties of the molecules (e.g., steric and electrostatic fields) with their observed biological activity. nih.gov Such models can help in understanding which structural features are critical for activity and can guide the design of new, more potent derivatives. For example, the model might reveal that the presence and position of the chloro-substituent on the benzoyl ring are crucial for target interaction. nih.govnih.gov
Molecular docking simulations can be used to predict the binding mode of this compound or its active metabolite, floxuridine monophosphate, within the active site of its target enzyme, thymidylate synthase. These simulations provide insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's inhibitory activity. nih.gov
Table 4: Key Descriptors in a Hypothetical 3D-QSAR Model for Floxuridine Derivatives
| Descriptor | Type | Contribution to Activity | Rationale |
| Steric Field (S) | 3D | Favorable in 3' and 5' positions | Bulky acyl groups may enhance stability or cellular uptake. |
| Electrostatic Field (E) | 3D | Negative potential near halogen | Electron-withdrawing groups on the benzoyl ring may improve binding affinity. |
| Hydrophobic Field (H) | 3D | Favorable for the benzoyl rings | Increased lipophilicity can enhance membrane permeability. |
| LogP | 1D | Positive correlation | Higher lipophilicity may lead to better cell penetration. |
Note: This table illustrates the kind of information a 3D-QSAR study might provide and is not based on actual experimental data for the specific compound.
Future Research Directions and Translational Perspectives for 3,5 Di O P Chlorobenzoyl Floxuridine
Rational Design and Synthesis of Novel 3,5-Di-O-p-chlorobenzoyl Floxuridine (B1672851) Analogs with Enhanced Specificity
The rational design of novel analogs of 3,5-Di-O-p-chlorobenzoyl floxuridine is centered on optimizing its pharmacological profile. The primary goals are to increase tumor cell specificity, enhance cytotoxic activity, and improve metabolic stability. The synthesis of such analogs involves the strategic modification of the floxuridine scaffold.
One approach involves the esterification of the 3' and 5' hydroxyl groups of floxuridine, a strategy shown to influence the compound's resistance to metabolic conversion to 5-fluorouracil (B62378) (5-FU) by thymidine (B127349) phosphorylase. nih.gov By modifying the acyl groups, in this case, p-chlorobenzoyl, researchers can fine-tune the lipophilicity and electronic properties of the molecule. This can lead to improved cellular uptake and altered interactions with key enzymes. For instance, the synthesis of 3'-O- and 5'-O-propargyl derivatives of 5-fluoro-2'-deoxyuridine (B1346552) has demonstrated that such modifications can yield compounds with cytotoxic activity higher than the parent nucleoside. nih.gov
Future design strategies could explore the introduction of different substituents on the benzoyl ring or the replacement of the benzoyl moiety with other chemical groups to modulate the compound's properties. The design process can be guided by computational modeling to predict the binding affinity of the analogs to target enzymes and transporters.
Table 1: Examples of Synthesized Floxuridine Analogs and Their Reported Activities
| Floxuridine Analog | Modification | Reported Activity | Reference |
|---|---|---|---|
| 3'-O-propargyl-5-fluoro-2'-deoxyuridine | Propargyl group at the 3'-O-position | Higher cytotoxic activity than the parent nucleoside in HeLa, KB, and MCF-7 cell lines. | nih.gov |
| Floxuridine 3'-glutamic acid-CDCA | Chenodeoxycholic acid conjugated via a glutamic acid linker at the 3' position | Stable in rat plasma, rapid release of floxuridine in rat liver S9 fraction. | nih.gov |
In-depth Elucidation of Preclinical Resistance Mechanisms to Derivatized Floxuridine Compounds
Understanding the mechanisms of resistance to derivatized floxuridine compounds is critical for developing strategies to overcome it. Resistance to fluoropyrimidines like 5-FU and floxuridine can arise from various cellular alterations. nih.govnih.gov
Key mechanisms of resistance that are likely relevant to this compound include:
Target Enzyme Alterations: Increased expression of thymidylate synthase (TS), the primary target of the active metabolite of floxuridine (FdUMP), is a well-established resistance mechanism. nih.gov
Drug Metabolism and Catabolism: Elevated activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), the enzyme responsible for catabolizing 5-FU, can lead to reduced drug efficacy. frontiersin.org Conversely, deficiency in thymidine kinase, which is required to convert floxuridine to its active monophosphate form, can also confer resistance. nih.gov
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cancer cells, reducing its intracellular concentration.
Alterations in DNA Repair Pathways: Enhanced DNA damage repair mechanisms can counteract the cytotoxic effects of the drug. nih.gov
Preclinical studies using resistant cell lines and patient-derived xenograft (PDX) models are essential to elucidate the specific resistance pathways for this compound and its analogs.
Integration with Advanced Drug Delivery Systems (e.g., Organometallic Cages, Nanocarriers)
To improve the therapeutic efficacy and reduce the systemic toxicity of this compound, its integration with advanced drug delivery systems is a promising strategy. These systems can enhance drug solubility, protect the drug from premature degradation, and facilitate targeted delivery to tumor tissues. nih.govyoutube.com
Organometallic Cages: Water-soluble organometallic cages have emerged as novel drug carriers. nih.gov These self-assembled structures can encapsulate hydrophobic drug molecules like acylated floxuridine derivatives, rendering them water-soluble and facilitating their delivery to cancer cells. Studies have shown that delivering floxuridine derivatives via arene ruthenium metalla-cages can result in significant cytotoxicity in human ovarian cancer cells. acs.orgacs.org
Nanocarriers: A variety of nanocarriers, including liposomes, polymeric nanoparticles, and nucleic acid nanogels, are being explored for the delivery of fluoropyrimidine drugs. nih.govnih.gov These nanocarriers can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting. Furthermore, their surface can be functionalized with targeting ligands (e.g., antibodies, peptides) for active targeting of cancer cells. For instance, EGF-grafted hollow mesoporous silica (B1680970) nanoparticles have been used to deliver 5-FU to overcome acquired drug resistance in colorectal cancer cells. rsc.org
Table 2: Advanced Drug Delivery Systems for Floxuridine Derivatives
| Delivery System | Description | Potential Advantages for this compound | Reference(s) |
|---|---|---|---|
| Organometallic Cages | Self-assembled, water-soluble cages. | Increased water solubility, enhanced cellular uptake, potential for synergistic cytotoxicity. | nih.govacs.orgacs.orghepvs.chnih.gov |
| Nucleic Acid Nanogels | Self-assemblies of floxuridine-containing DNA and RNA. | Precise drug loading, efficient cellular uptake, release of therapeutic agents within cancer cells. | nih.gov |
Exploration of Synergistic Combinations with Other Agents in Preclinical Settings
Combining this compound with other anticancer agents is a rational approach to enhance therapeutic efficacy and overcome drug resistance. mdpi.com Synergistic interactions can occur through various mechanisms, such as targeting different pathways in cancer cells or inhibiting resistance mechanisms.
Preclinical studies have demonstrated the synergistic potential of combining floxuridine with other chemotherapeutic drugs. For example, a self-assembled nanoparticle system of an amphiphilic drug-drug conjugate of camptothecin (B557342) and floxuridine showed synergistic anticancer efficacy in vitro. nih.govfigshare.com This approach ensures the simultaneous delivery of both drugs to cancer cells at a fixed ratio.
Other potential combination strategies for this compound in preclinical settings include:
Combination with other cytotoxic agents: Drugs like oxaliplatin (B1677828) and irinotecan (B1672180) are often used in combination with 5-FU in the clinic and could show synergy with derivatized floxuridine. nih.govnih.gov
Combination with targeted therapies: Inhibitors of signaling pathways that are crucial for cancer cell survival and proliferation (e.g., MEK inhibitors, ROCK inhibitors) could potentiate the effects of floxuridine derivatives. mdpi.com
Combination with natural compounds: Certain plant-derived compounds, such as curcumin, have been shown to chemosensitize colorectal cancer cells to 5-FU. escholarship.org
Discovery and Validation of Biomarkers for Preclinical Efficacy and Response Prediction
The identification and validation of predictive biomarkers are essential for personalizing therapy with this compound. Biomarkers can help to select patients who are most likely to respond to the treatment and to monitor therapeutic efficacy.
Patient-derived xenograft (PDX) models are a valuable tool for biomarker discovery. By treating a panel of PDX models with the drug and analyzing their genomic and transcriptomic profiles, researchers can identify molecular signatures associated with drug sensitivity and resistance. nih.govresearchgate.netjax.org For instance, a 30-gene prediction model has been developed to determine the responsiveness to 5-FU and oxaliplatin-based chemotherapy in gastric cancer. researchgate.netjax.org
Transcriptomic analysis of cancer cell lines treated with 5-FU has also been used to identify potential predictive biomarkers. nih.gov Genes such as SHISA4, SLC38A6, and LAPTM4A have been identified as having a strong association with treatment outcome. nih.gov These approaches can be adapted to discover and validate biomarkers for this compound, paving the way for its effective clinical translation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Di-O-p-chlorobenzoyl floxuridine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with multi-step synthesis involving chlorination, hydrolysis, and benzoylation, as demonstrated in analogous benzoyl chloride derivatives . Use Design of Experiments (DoE) to optimize variables like temperature, catalyst loading, and solvent polarity. For example, fractional factorial designs can reduce the number of trials while accounting for interactions between variables (e.g., yield improved from 50% to 63% in similar compounds via iterative condition refinement) . Validate reproducibility using statistical tools like ANOVA to isolate significant factors.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) for regiochemical confirmation (e.g., distinguishing chloro-substituents at 3,5-positions) with high-performance liquid chromatography (HPLC) for purity assessment (≥99% purity achievable via gradient elution) . Mass spectrometry (HRMS) is critical for molecular ion identification, while differential scanning calorimetry (DSC) can detect polymorphic impurities. Cross-validate results against certified reference standards .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled humidity (40–75% RH), temperature (25–40°C), and light exposure. Monitor degradation kinetics via HPLC and identify degradation products using LC-MS. Statistical models (e.g., Arrhenius plots) can extrapolate shelf-life predictions. Note that chloro-aromatic derivatives often exhibit hydrolytic sensitivity, necessitating inert-atmosphere storage .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and intermediate formation in the synthesis of this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory, DFT) to map reaction pathways and identify transition states. For example, ICReDD’s workflow integrates computed activation energies with experimental validation to prioritize feasible routes . Molecular dynamics simulations can model solvent effects on intermediate stability, reducing trial-and-error experimentation .
Q. How should researchers address discrepancies in catalytic efficiency data across different studies involving this compound?
- Methodological Answer : Perform meta-analysis of published datasets to isolate variables like catalyst type (e.g., Lewis acids vs. organocatalysts) or solvent polarity. Use Bayesian statistics to quantify uncertainty and identify outliers. Replicate conflicting experiments under standardized conditions (e.g., controlled moisture levels for hygroscopic reagents) . Document raw data and preprocessing steps to enhance comparability .
Q. What methodologies enable the integration of heterogeneous catalysis data into predictive models for reaction scale-up?
- Methodological Answer : Develop kinetic models using rate data from batch reactors, accounting for mass transfer limitations in heterogeneous systems. Apply dimensionless analysis (e.g., Thiele modulus) to correlate lab-scale results with pilot-scale reactors. Computational fluid dynamics (CFD) can simulate mixing efficiency, while process intensification techniques (e.g., microreactors) mitigate scalability challenges .
Data Contradiction and Validation Frameworks
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. Use orthogonal validation methods (e.g., SPR for binding affinity vs. enzymatic assays) . Publicly share datasets via repositories like Zenodo to enable third-party verification. Apply machine learning to identify hidden covariates (e.g., impurity profiles affecting bioactivity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
